molecular formula C11H23NO B13550629 3-(Aminomethyl)-1-cyclopentylpentan-2-ol

3-(Aminomethyl)-1-cyclopentylpentan-2-ol

Cat. No.: B13550629
M. Wt: 185.31 g/mol
InChI Key: KUJICYCSPQNJHX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-cyclopentylpentan-2-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopentyl ring, and a pentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with a suitable aldehyde or ketone, followed by reduction. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopentylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl ring may enhance the compound’s binding affinity to certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Aminomethyl)-1-cyclopentylpentan-2-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-(aminomethyl)-1-cyclopentylpentan-2-ol

InChI

InChI=1S/C11H23NO/c1-2-10(8-12)11(13)7-9-5-3-4-6-9/h9-11,13H,2-8,12H2,1H3

InChI Key

KUJICYCSPQNJHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC1CCCC1)O

Origin of Product

United States

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